molecular formula C26H22FN3O2 B6509391 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-88-0

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509391
CAS No.: 901268-88-0
M. Wt: 427.5 g/mol
InChI Key: RRZLDQSXDQIVHW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of heterocyclic molecules with fused pyrazole and quinoline rings. Its structure features a fluorine atom at position 8, a 3,4-dimethoxyphenyl substituent at position 3, and a 3,4-dimethylphenyl group at position 1. These substituents contribute to its unique electronic, steric, and pharmacological properties. The molecular formula is C₃₀H₂₅FN₃O₂, with a molecular weight of 486.55 g/mol (estimated based on structural analogs in ). The methoxy and methyl groups enhance lipophilicity (predicted logP ~6.5–7.0), favoring membrane permeability, while the fluorine atom modulates electronic effects and metabolic stability.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-15-5-8-19(11-16(15)2)30-26-20-13-18(27)7-9-22(20)28-14-21(26)25(29-30)17-6-10-23(31-3)24(12-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLDQSXDQIVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoloquinoline derivatives are studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Features References
Target Compound : 3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro 3: 3,4-dimethoxyphenyl; 1: 3,4-dimethylphenyl 486.55 ~6.8 High lipophilicity; methoxy groups enhance electron density; fluorine improves metabolic stability.
C350-0683 : 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)-8-fluoro 3: 3-methoxyphenyl; 1: 3,4-dimethylphenyl 397.45 6.63 Lower molecular weight; reduced steric hindrance compared to dimethoxy analog.
C350-0789 : 3-(4-Ethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro 3: 4-ethoxyphenyl; 1: 3,4-dimethylphenyl 423.49 ~6.9 Ethoxy group increases hydrophobicity; longer alkyl chain may reduce solubility.
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7: CF₃; 1: methyl; 3: phenyl 335.32 ~3.5 CF₃ group elevates HOMO/LUMO levels and ionization potential; lower logP improves aqueous solubility.
8-Fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-fluorophenyl; 3: 3-methoxyphenyl 387.39 ~5.9 Dual fluorine substitution enhances electronic effects; reduced steric bulk compared to dimethylphenyl analogs.
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3,4: NH₂ groups 214.23 ~1.2 Amino groups improve therapeutic index via hydrogen bonding; significantly lower logP favors solubility but reduces membrane permeability.

Key Observations :

Fluorine atoms balance lipophilicity and electronic effects. For example, the dual fluorine in C350-0684 reduces logP to 5.9 while maintaining metabolic stability.

Electronic and Steric Modifications: The trifluoromethyl group in 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline raises HOMO/LUMO levels, making it suitable for optoelectronic applications (e.g., OLEDs).

Bioactivity Correlations: Amino-substituted analogs (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) exhibit improved therapeutic indices due to hydrogen-bonding capabilities, though their low logP (1.2) limits bioavailability. Fluorinated derivatives (e.g., target compound, C350-0683) show enhanced metabolic stability, a critical factor in drug development.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 8a–f (), involving condensation and cyclization steps. In contrast, CF₃-substituted analogs require specialized reagents (e.g., trifluoromethylation agents).

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